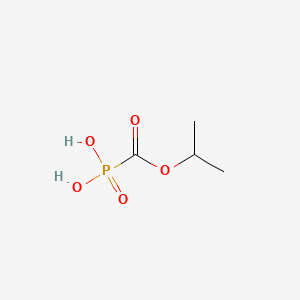
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. For example, concentrated hydrochloric acid can be used to hydrolyze phosphinic acids from their esters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide involves its interaction with molecular targets through its phosphine and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
- Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is unique due to its specific ester group and the presence of both phosphine and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
72305-02-3 |
|---|---|
Molekularformel |
C4H9O5P |
Molekulargewicht |
168.08 g/mol |
IUPAC-Name |
propan-2-yloxycarbonylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2)9-4(5)10(6,7)8/h3H,1-2H3,(H2,6,7,8) |
InChI-Schlüssel |
PQUZYLCCYGSNMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


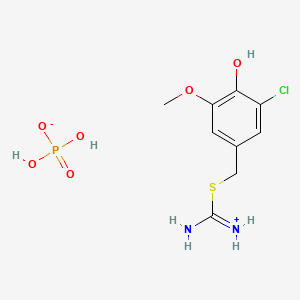

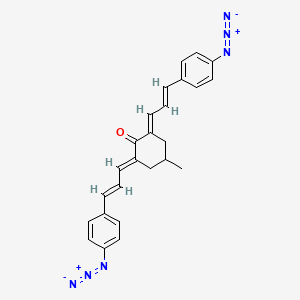
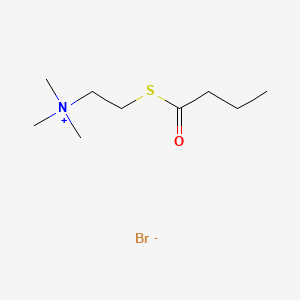
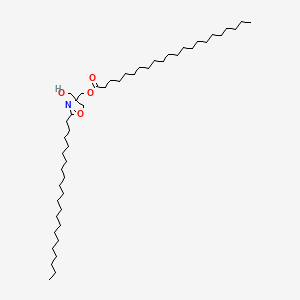
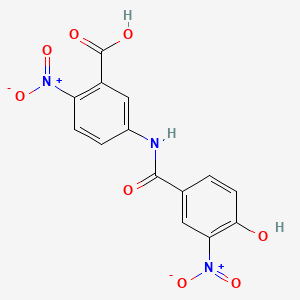
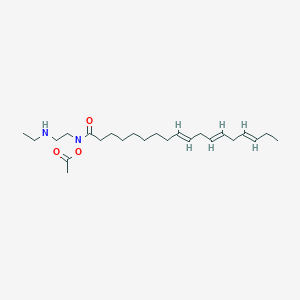
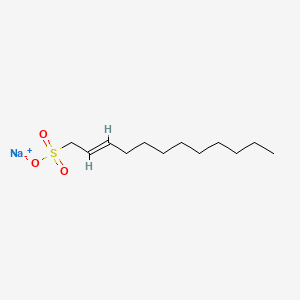
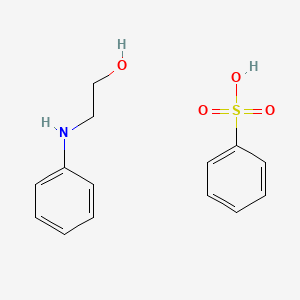


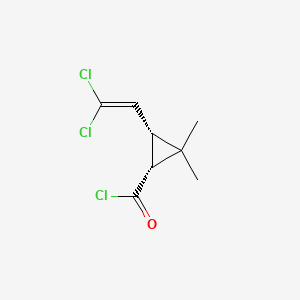

![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
